molecular formula C13H14N2O4 B3039550 7-(diethylamino)-3-nitro-2H-chromen-2-one CAS No. 118116-71-5

7-(diethylamino)-3-nitro-2H-chromen-2-one

Cat. No. B3039550
Key on ui cas rn: 118116-71-5
M. Wt: 262.26 g/mol
InChI Key: PYMZNADOZXKAMB-UHFFFAOYSA-N
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Patent
US07745229B2

Procedure details

In a 25 mL round bottomed flask equipped with a magnetic stirrer, were placed in order, 37.4% HCl (5 mL), stannous chloride dihydrate (1.6 g, 7.12 mmol). To this suspension 3-nitro-7-diethylamino coumarin (0.25 g, 0.95 mmol) was added at room temperature in small portions, over a period of thirty minutes. Stirring was continued for 4 h before the solution was poured onto 20 g of ice and made alkaline using sodium hydroxide solution (5 M) at 15° C. using an ice-water bath. The resulting suspension was then extracted with diethyl ether (2×25 mL). The organic layer washed with water (50 mL), dried over anhydrous sodium sulfate and concentrated to a pasty residue which upon triturating using hexane yielded 3-amino-7-diethylaminocoumarin as a pale yellow solid: 0.15 g, 68%. A small amount of this compound was recrystallized in ethyl acetate/hexane to give an analytical sample; mp 85-87° C. IR (KBr): 3323, 3398 (m), 1697 (m), 1589 (m), 1517 (m). 1H NMR (CDCl3, 300 MHz) δ 1.27 (t, J=7.17 Hz, 6H), 3.48 (q, J=7.22 Hz, 4H), 3.85 (s, 2H), 6.6 (m, 2H), 6.7 (s, 1H), 7.10 (d, J=8.65 Hz, 1H). HRMS m/e calculated for MH+ C13H16N2O2 233.1282; found 233.1290.
Name
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
0.25 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[N+:2]([C:5]1[C:6](=[O:20])[O:7][C:8]2[C:13]([CH:14]=1)=[CH:12][CH:11]=[C:10]([N:15]([CH2:18][CH3:19])[CH2:16][CH3:17])[CH:9]=2)([O-])=O.[OH-].[Na+]>>[NH2:2][C:5]1[C:6](=[O:20])[O:7][C:8]2[C:13]([CH:14]=1)=[CH:12][CH:11]=[C:10]([N:15]([CH2:18][CH3:19])[CH2:16][CH3:17])[CH:9]=2 |f:2.3|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Step Two
Name
stannous chloride dihydrate
Quantity
1.6 g
Type
reactant
Smiles
Step Three
Name
Quantity
0.25 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(OC2=CC(=CC=C2C1)N(CC)CC)=O
Step Four
Name
ice
Quantity
20 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 25 mL round bottomed flask equipped with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
at 15° C.
EXTRACTION
Type
EXTRACTION
Details
The resulting suspension was then extracted with diethyl ether (2×25 mL)
WASH
Type
WASH
Details
The organic layer washed with water (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a pasty residue which
CUSTOM
Type
CUSTOM
Details
upon triturating

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC=1C(OC2=CC(=CC=C2C1)N(CC)CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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